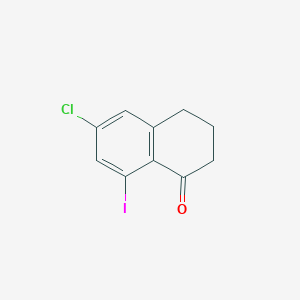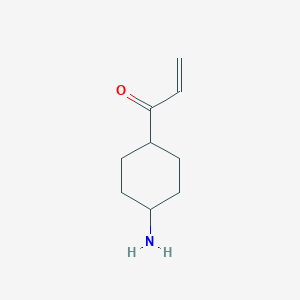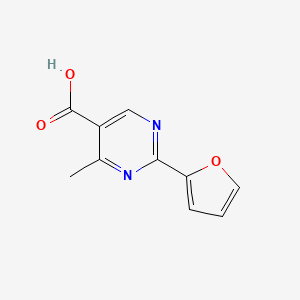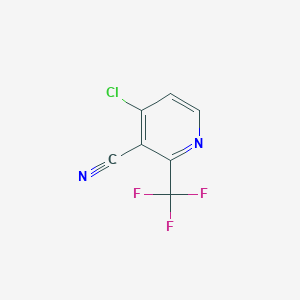
(2-Aminobutyl)(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminobutyl)(methyl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound, specifically, has a structure where a butyl group and a methyl group are attached to the nitrogen atom. It is a secondary amine, meaning it has two organic substituents attached to the nitrogen atom.
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing this compound is through the nucleophilic substitution of haloalkanes.
Reductive Amination: Another method involves the reductive amination of aldehydes or ketones with ammonia or primary amines in the presence of hydrogen and a metal catalyst.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, this compound can be produced by catalytic hydrogenation of nitriles or imines.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it is converted to corresponding oxides or other oxidized products.
Reduction: It can also be reduced to form primary amines or other reduced products.
Substitution: This compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are often used.
Substitution Reagents: Haloalkanes and other alkylating agents are commonly used in substitution reactions.
Major Products:
Oxidation Products: Oxidation of this compound can yield corresponding oxides or nitro compounds.
Reduction Products: Reduction can produce primary amines or other reduced nitrogen-containing compounds.
Substitution Products: Substitution reactions can yield a variety of alkylated amines.
Aplicaciones Científicas De Investigación
(2-Aminobutyl)(methyl)amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Aminobutyl)(methyl)amine involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Methylamine (CH3NH2): A primary amine with one methyl group attached to the nitrogen atom.
Dimethylamine ((CH3)2NH): A secondary amine with two methyl groups attached to the nitrogen atom.
Trimethylamine ((CH3)3N): A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness:
Propiedades
Fórmula molecular |
C5H14N2 |
|---|---|
Peso molecular |
102.18 g/mol |
Nombre IUPAC |
1-N-methylbutane-1,2-diamine |
InChI |
InChI=1S/C5H14N2/c1-3-5(6)4-7-2/h5,7H,3-4,6H2,1-2H3 |
Clave InChI |
RJWRAYIIAQIXGG-UHFFFAOYSA-N |
SMILES canónico |
CCC(CNC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


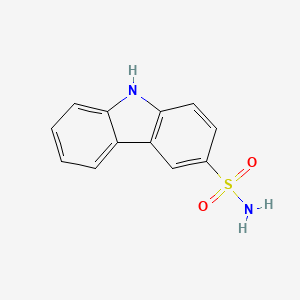

![4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13155491.png)
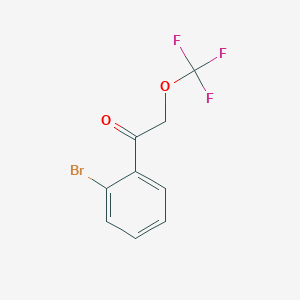

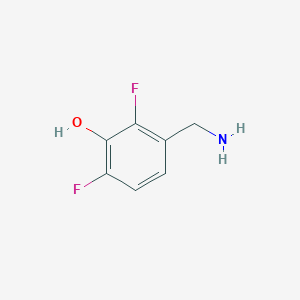

![Methyl thiazolo[4,5-c]pyridine-6-carboxylate](/img/structure/B13155515.png)

![3-amino-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13155522.png)
